molecular formula C14H11ClO3 B6317606 3-(Benzoxy)-5-chlorobenzoic acid CAS No. 53985-44-7

3-(Benzoxy)-5-chlorobenzoic acid

Cat. No.: B6317606
CAS No.: 53985-44-7
M. Wt: 262.69 g/mol
InChI Key: KJGCTENTYBZIAT-UHFFFAOYSA-N
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Description

3-(Benzoxy)-5-chlorobenzoic acid: is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzoxy group and a chlorine atom attached to the benzene ring

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as 2-cyanoprop-2-yl 3-phenoxybenzoate, have been found to exhibit peroxisome proliferator-activated receptor γ (ppar-γ) agonist activity . PPAR-γ is a nuclear receptor that plays a crucial role in the regulation of cellular differentiation, development, and metabolism .

Mode of Action

Based on the structure and the known activities of similar compounds, it can be hypothesized that it might interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions could potentially lead to conformational changes in the target proteins, altering their activity .

Biochemical Pathways

Compounds with similar structures have been shown to influence amino acid and fatty acid metabolism pathways . These pathways play vital roles in energy production, protein synthesis, and cellular signaling .

Pharmacokinetics

A related compound, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has been reported to have a total systemic exposure (auc_total) of 663 ± 10 μg min/mL, and an elimination half-life (T_el 1/2) of 394 ± 39 min . These properties could potentially impact the bioavailability of the compound.

Result of Action

Similar compounds have been found to exhibit ppar-γ agonist activity, capable of activating glucokinase and inhibiting protein glycation . These activities could potentially lead to various cellular effects, including changes in glucose metabolism and protein function .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the degradation of similar compounds, such as cypermethrin and other pyrethroid pesticides, can be influenced by microbial activity in the soil . Additionally, the synthesis and accumulation of secondary metabolites in plants, which include a wide range of compounds similar to 3-(Benzoxy)-5-chlorobenzoic acid, can be influenced by various environmental factors such as light, temperature, and soil nutrients .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzoxy)-5-chlorobenzoic acid typically involves the benzoylation of 3-hydroxy-4-nitrobenzoic acid using 3,5-dichlorobenzoyl chloride and potassium carbonate in aqueous isopropanol at low temperatures (0–10°C) followed by room temperature (20–30°C) for a few hours. The subsequent reductive cyclization is carried out using zinc in methanesulfonic acid at elevated temperatures (100–110°C) to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-(Benzoxy)-5-chlorobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate to form carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as zinc in acidic conditions.

    Substitution: The chlorine atom in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Zinc in methanesulfonic acid.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of reduced benzoic acid derivatives.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

3-(Benzoxy)-5-chlorobenzoic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • 3-Chlorobenzoic acid
  • 5-Chlorobenzoic acid
  • Benzoxybenzoic acid

Comparison: 3-(Benzoxy)-5-chlorobenzoic acid is unique due to the presence of both a benzoxy group and a chlorine atom on the benzene ring. This structural feature imparts distinct chemical and biological properties compared to other similar compounds. For instance, the benzoxy group may enhance the compound’s lipophilicity, affecting its solubility and bioavailability .

Properties

IUPAC Name

3-chloro-5-phenylmethoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c15-12-6-11(14(16)17)7-13(8-12)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGCTENTYBZIAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 173 mg. (1 m mole) of 3-hydroxy-5-chlorobenzoic acid in 2 ml. of dimethylformamide is added 85 mg. (2 m moles) of 56.6% sodium hydride in an oil suspension. After ten minutes, the resulting suspension is treated with 130 mg. (1 m mole) of benzyl chloride and the mixture heated to 100° C. for one hour. The reaction mixture is then cooled, diluted with 5 ml. of water, and extracted with ether. The aqueous phase is separated, acidified with 6N hydrochloric acid and the product extracted with ether. The ether solvent is removed in vacuo and the residual product triturated with water and filtered. The dried product is sublimed at 125° C. and 0.02 mm of pressure to provide 50 mg. of the desired produce, m.p. 127-129° C.
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